molecular formula C3H9O2Si B100820 Methyldimethoxysilane CAS No. 16881-77-9

Methyldimethoxysilane

Cat. No.: B100820
CAS No.: 16881-77-9
M. Wt: 105.19 g/mol
InChI Key: PKTOVQRKCNPVKY-UHFFFAOYSA-N
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Description

Methyldimethoxysilane is an organosilicon compound with the chemical formula Si(CH3)(OCH3)2. It is a colorless, volatile liquid that is used in various industrial and scientific applications. This compound is known for its reactivity and ability to form stable bonds with other molecules, making it a valuable reagent in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyldimethoxysilane can be synthesized through several methods. One common method involves the reaction of methyltrichlorosilane with methanol in the presence of a base such as sodium methoxide. The reaction proceeds as follows:

Si(CH3)Cl3+2CH3OHSi(CH3)(OCH3)2+2HCl\text{Si(CH3)Cl3} + 2 \text{CH3OH} \rightarrow \text{Si(CH3)(OCH3)2} + 2 \text{HCl} Si(CH3)Cl3+2CH3OH→Si(CH3)(OCH3)2+2HCl

Another method involves the hydrosilylation of methyldichlorosilane with methanol in the presence of a platinum catalyst. This method is often used in industrial settings due to its efficiency and high yield.

Industrial Production Methods

In industrial production, dimethoxy(methyl)silane is typically produced through the direct reaction of silicon with methanol in the presence of a catalyst. This method allows for large-scale production and is cost-effective. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyldimethoxysilane undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form silanols and methanol.

    Condensation: Forms siloxane bonds with other silanes or silanols.

    Reduction: Can be reduced to form silanes with fewer alkoxy groups.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water or moisture.

    Condensation: Often catalyzed by acids or bases.

    Reduction: Requires reducing agents such as lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Produces silanols and methanol.

    Condensation: Forms siloxane polymers.

    Reduction: Produces simpler silanes.

Scientific Research Applications

Methyldimethoxysilane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce methoxy groups into molecules.

    Material Science: Utilized in the production of silicone polymers and resins.

    Biology: Employed in the modification of surfaces for biological assays and diagnostics.

    Medicine: Investigated for its potential use in drug delivery systems and medical coatings.

    Industry: Used in the production of adhesives, sealants, and coatings.

Mechanism of Action

The mechanism of action of dimethoxy(methyl)silane involves its ability to form stable bonds with other molecules. This is primarily due to the presence of the silicon atom, which can form strong covalent bonds with oxygen, carbon, and other elements. The compound can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions are crucial in the formation of silicone polymers and other materials.

Comparison with Similar Compounds

Similar Compounds

    Dimethoxydimethylsilane: Similar in structure but has two methyl groups instead of one.

    Methyldiethoxysilane: Contains ethoxy groups instead of methoxy groups.

    Trimethoxymethylsilane: Contains three methoxy groups instead of two.

Uniqueness

Methyldimethoxysilane is unique due to its specific reactivity and ability to form stable siloxane bonds. Its combination of methoxy and methyl groups provides a balance of reactivity and stability, making it a versatile reagent in various applications.

Properties

InChI

InChI=1S/C3H9O2Si/c1-4-6(3)5-2/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTOVQRKCNPVKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90893443, DTXSID90864719
Record name Methyldimethoxysilane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethoxy(methyl)silyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90864719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Silane, dimethoxymethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

16881-77-9
Record name Silane, dimethoxymethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016881779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, dimethoxymethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyldimethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethoxymethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.180
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyldimethoxysilane
Reactant of Route 2
Methyldimethoxysilane
Reactant of Route 3
Methyldimethoxysilane
Reactant of Route 4
Methyldimethoxysilane
Customer
Q & A

Q1: How does Dimethoxy(methyl)silane interact with surfaces and what are the downstream effects?

A1: Dimethoxy(methyl)silane functions as a silane coupling agent, effectively linking organic polymers to inorganic materials like glass. This interaction stems from the silane's ability to hydrolyze and form silanol groups (Si-OH). These groups then condense with hydroxyl groups present on the inorganic surface, creating strong Si-O-Si bonds that anchor the silane to the material []. This process leads to enhanced adhesion, improved wettability, and altered surface properties, making it valuable for applications like surface modification and composite fabrication.

Q2: Can you provide the structural characterization of Dimethoxy(methyl)silane, including its molecular formula, weight, and spectroscopic data?

A2: Molecular Formula: CH8O2Si * Molecular Weight: 108.19 g/mol* Spectroscopic Data: While the provided abstracts don't contain specific spectroscopic details, key features expected in its spectra include: * ¹H NMR: Signals corresponding to methyl groups (Si-CH3 and O-CH3) and a Si-H proton. * ¹³C NMR: Peaks representing the carbon atoms in methyl groups (Si-CH3 and O-CH3). * ²⁹Si NMR: A signal characteristic of the silicon atom bonded to carbon, hydrogen, and oxygen. * IR Spectroscopy:* Absorption bands indicative of Si-H, C-H, Si-O, and C-O bonds.

Q3: What is known about the material compatibility and stability of Dimethoxy(methyl)silane? How does it perform under various conditions?

A3: Dimethoxy(methyl)silane demonstrates good compatibility with various materials, including glass []. Its reactivity with moisture necessitates storage in a dry environment to prevent premature hydrolysis. The silane's performance under different conditions depends on factors like temperature, pH, and the presence of catalysts. Higher temperatures and acidic or basic conditions can accelerate hydrolysis and condensation reactions. For instance, in the synthesis of fluorocarbon-containing silane coupling agents, Dimethoxy(methyl)silane reacts with fluoroalkenes under the catalytic influence of hydrogen hexachloroplatinate(IV) [].

Q4: What catalytic properties and applications are associated with Dimethoxy(methyl)silane or its derivatives?

A4: While Dimethoxy(methyl)silane itself might not be a potent catalyst, it serves as a versatile building block in the synthesis of organosilicon compounds, some of which could exhibit catalytic activity. For example, derivatives containing amino groups, like N-(β-aminoethyl)-γ-aminopropyl-dimethoxy(methyl)silane, are used in the preparation of organosilicon resins []. These resins may find applications in areas like catalysis due to the presence of potentially catalytically active sites within their structures.

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